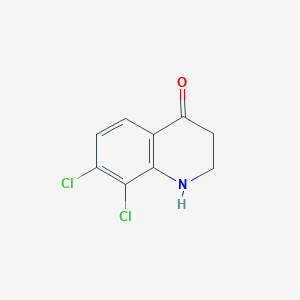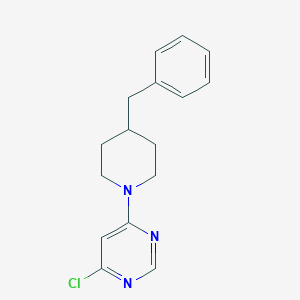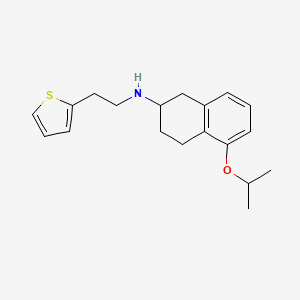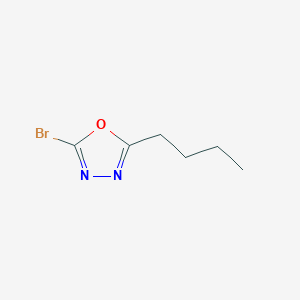![molecular formula C9H15N3O B15357445 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol](/img/structure/B15357445.png)
1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,6-Dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol is a chemical compound belonging to the class of pyrrolopyrazoles. This compound features a pyrrolopyrazole core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyrazole ring. The presence of a 2-methylpropan-2-ol moiety attached to the pyrrolopyrazole core imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol typically involves the following steps:
Formation of the Pyrrolopyrazole Core: The pyrrolopyrazole core can be synthesized through a cyclization reaction involving appropriate precursors such as amines and diketones.
Introduction of the 2-Methylpropan-2-ol Moiety: The 2-methylpropan-2-ol group can be introduced through a subsequent reaction involving the pyrrolopyrazole core and suitable reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce functional groups within the molecule.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can produce alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of various derivatives depending on the substituents used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: The compound finds applications in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism by which 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
類似化合物との比較
Pyrrolopyrazoles: These compounds share a similar core structure but may differ in the substituents attached to the core.
Pyrazolines: These compounds have a similar heterocyclic structure but lack the fused pyrrole ring.
Uniqueness: 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of the 2-methylpropan-2-ol group, which imparts distinct chemical and biological properties compared to other pyrrolopyrazoles and pyrazolines.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H15N3O/c1-9(2,13)6-12-5-7-3-10-4-8(7)11-12/h5,10,13H,3-4,6H2,1-2H3 |
InChIキー |
XSXPBVAAHWMVCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1C=C2CNCC2=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



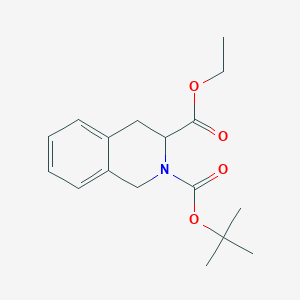
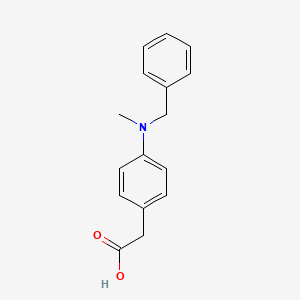
![6-Ethyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B15357387.png)
![[5-(4-Bromophenyl)pyridin-3-yl]methanol](/img/structure/B15357393.png)
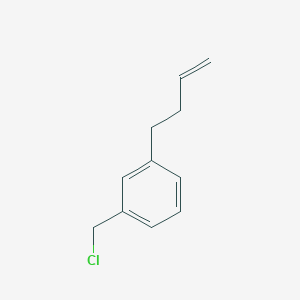

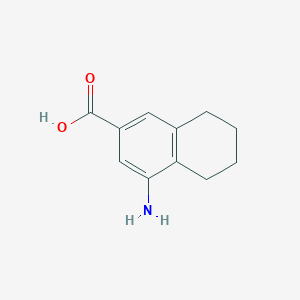
![4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B15357425.png)

